molecular formula C12H22BrNO2 B1445313 tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate CAS No. 1222709-30-9

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate

Cat. No.: B1445313
CAS No.: 1222709-30-9
M. Wt: 292.21 g/mol
InChI Key: JPJCPRFAUVDSEA-UHFFFAOYSA-N
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Description

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate: is an organic compound with the molecular formula C12H22BrNO2 and a molecular weight of 292.21 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further bonded to a carbamate group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate typically involves the following steps :

    Stage 1: tert-Butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate is prepared by reacting trans-(N-4-Boc-aminocyclohexane) ethyl bromide with isopropylmagnesium chloride in tetrahydrofuran (THF) at temperatures ranging from -5°C to 10°C under an inert atmosphere.

    Stage 2: The reaction mixture is then treated with carbon dioxide at temperatures between -15°C and 20°C, followed by quenching with hydrochloric acid and extraction with methyl tert-butyl ether (MTBE).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products include azides, thiocyanates, or other substituted derivatives.

    Oxidation: Products include alcohols or ketones.

    Reduction: Products include alkanes or alcohols.

Scientific Research Applications

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is utilized in various scientific research applications :

    Organic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Biology: Studied for its interactions with biological molecules and potential biological activity.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways . The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules, potentially leading to modifications in their structure and function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl-trans-4-(chloromethyl)-cyclohexylcarbamate
  • tert-Butyl-trans-4-(iodomethyl)-cyclohexylcarbamate
  • tert-Butyl-trans-4-(hydroxymethyl)-cyclohexylcarbamate

Uniqueness

tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJCPRFAUVDSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178771
Record name 1,1-Dimethylethyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222709-30-9
Record name 1,1-Dimethylethyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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